E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

Description

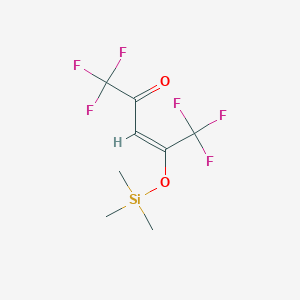

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one (CAS: 75108-34-8) is a fluorinated β-diketone derivative characterized by a hexafluoro backbone and a trimethylsiloxy substituent. Its molecular formula is C₈H₁₀F₆O₂Si, with a molecular weight of 280.24 g/mol, a boiling point of 129°C, and a flash point of 58.4°C . The compound is commercially available with purities up to 98% and serves as a precursor in organofluorine synthesis, leveraging its electron-withdrawing fluorine atoms and sterically bulky siloxy group for tailored reactivity .

Properties

Molecular Formula |

C8H10F6O2Si |

|---|---|

Molecular Weight |

280.24 g/mol |

IUPAC Name |

(E)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one |

InChI |

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4+ |

InChI Key |

ZPDRURCPUBSLNQ-GQCTYLIASA-N |

Isomeric SMILES |

C[Si](C)(C)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F |

Canonical SMILES |

C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Hexafluoroacetone with Trimethylsilyl Enol Ethers

The most commonly reported method involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers. This process typically proceeds as follows:

- Hexafluoroacetone (CF3)2C=O is reacted with a trimethylsilyl enol ether under anhydrous conditions.

- The trimethylsilyl enol ether serves as a nucleophile attacking the electrophilic carbonyl carbon of hexafluoroacetone.

- The reaction is conducted in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, at controlled temperatures (often 0 to 25 °C) to prevent side reactions.

- The reaction time varies from a few hours to overnight depending on the scale and conditions.

- The resulting product is the E-isomer of 1,1,1,5,5,5-hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one, isolated by standard purification techniques such as column chromatography or distillation.

This method is favored for its straightforward approach and relatively high selectivity toward the E-isomer.

Use of Silylated Phosphites and Subsequent Functionalization

An alternative approach involves the reaction of silylated phosphites (RO)2POSiMe3 with E-1,1,1,5,5,5-hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one to form chiral phosphonates, which can be further manipulated synthetically. While this is more of a derivatization than a direct preparation, it indicates the compound's synthetic versatility and the utility of silyl groups in organofluorine chemistry.

Catalytic and Thermal Rearrangements

Some literature describes the use of sigmatropic rearrangements and catalytic olefin metathesis to access fluorinated ketones structurally related to this compound. These methods are more complex and typically employed for structural modifications or total synthesis of complex molecules rather than direct preparation of this compound.

Reaction Conditions and Optimization

The synthesis requires careful control of:

- Solvent choice: Aprotic solvents such as THF or dichloromethane are preferred to avoid hydrolysis of silyl groups.

- Temperature: Mild conditions (0–25 °C) prevent decomposition or isomerization.

- Stoichiometry: Equimolar or slight excess of trimethylsilyl enol ether ensures complete reaction.

- Purification: Techniques include distillation under reduced pressure or chromatographic separation to isolate the pure E-isomer.

Table 2: Typical Reaction Parameters for Preparation

| Parameter | Typical Value/Range |

|---|---|

| Solvent | THF, Dichloromethane |

| Temperature | 0–25 °C |

| Reaction Time | 2–24 hours |

| Molar Ratio (Reactants) | 1:1 to 1:1.2 |

| Purification Method | Column chromatography, distillation |

These parameters are derived from synthesis protocols reported in chemical supplier catalogs and research articles.

Analytical Confirmation of Product

The prepared compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^19F NMR confirm the presence of fluorinated groups and the trimethylsiloxy moiety.

- Infrared (IR) Spectroscopy: Characteristic carbonyl stretching and Si–O vibrations.

- Mass Spectrometry (MS): Molecular ion peak at m/z 280 consistent with molecular weight.

- Elemental Analysis: Confirms molecular formula C8H10F6O2Si.

These techniques ensure the compound's identity and purity.

Summary of Research Findings

- The reaction of hexafluoroacetone with trimethylsilyl enol ethers is the primary and most efficient route to synthesize this compound.

- Reaction conditions are mild and require anhydrous, aprotic solvents to maintain silyl group integrity.

- The compound's reactivity allows further functionalization, such as phosphonate formation, broadening its synthetic utility.

- Analytical methods reliably confirm product identity and stereochemistry.

- Alternative synthetic routes involving catalytic metathesis or rearrangements are more complex and less commonly used for direct preparation.

Chemical Reactions Analysis

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides.

Reduction: Can be reduced to form alcohols or other reduced forms.

Substitution: Undergoes nucleophilic substitution reactions, especially with halides. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one is used as a reagent in organic synthesis. It serves as a building block for more complex molecules due to its unique structure that combines fluorine and trimethylsiloxy groups. This combination enhances its reactivity compared to other similar compounds.

Biochemical Assays

In the field of biochemistry, this compound is employed as a probe for studying enzyme mechanisms. Its unique properties allow researchers to investigate the interactions between enzymes and substrates effectively.

Potential Therapeutic Applications

Research is ongoing into the potential therapeutic applications of this compound. Its reactivity may enable it to interact with biological targets effectively, which could lead to the development of new drugs or treatments.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for use in high-performance coatings and other industrial products.

Case Study 1: Organic Synthesis

A study demonstrated the successful use of this compound in synthesizing fluorinated compounds that exhibit enhanced biological activities compared to their non-fluorinated counterparts. The compound's ability to undergo various chemical reactions (oxidation and substitution) was pivotal in achieving high yields of desired products.

Case Study 2: Enzyme Mechanism Investigation

In biochemical research focused on enzyme kinetics, this compound was used as a substrate analog. The study revealed insights into enzyme specificity and reaction pathways that could inform drug design efforts targeting similar enzyme classes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved often include the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (HFAcac)

- Structural Features : Lacks the trimethylsiloxy group but shares the hexafluoro backbone.

- Reactivity: Forms stable Ru(III) complexes with strong oxidizing properties due to enhanced enolate stabilization from fluorine atoms .

- Applications : Used in coordination chemistry for redox-active metal complexes.

- Key Difference : The absence of the siloxy group in HFAcac reduces steric hindrance, facilitating metal chelation but limiting utility in silylation reactions compared to the target compound .

4-Trimethylsiloxy-3-penten-2-one (TMSACAC)

- Structural Features : Contains the trimethylsiloxy group but lacks fluorination.

- Reactivity: Acts as an enol silyl ether, participating in nucleophilic additions and metal coordination. However, non-fluorinated diketones exhibit weaker electron-withdrawing effects, leading to less stable enolates .

- Applications: Used as a ligand precursor in non-fluorinated metal complexes.

- Key Difference : Fluorination in the target compound enhances thermal stability and alters electronic properties, making it more suited for high-performance materials .

1,1,1,5,5,5-Hexafluoro-3-(isobutoxymethylene)pentane-2,4-dione

- Structural Features : Features an isobutoxymethylene group instead of trimethylsiloxy.

- Reactivity : Functions as a bifunctional nucleophile for synthesizing fluorinated heterocycles, such as pyrazoles and isoxazoles .

- Applications : Key in medicinal and agricultural chemistry for bioactive heterocycle synthesis.

- Key Difference : The isobutoxymethylene group enables nucleophilic alkylation, whereas the siloxy group in the target compound favors silylation or desilylation pathways .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Fluorination in the target compound increases electron-withdrawing character, stabilizing enolates and enhancing thermal stability compared to non-fluorinated analogs like TMSACAC .

- Steric Influence : The trimethylsiloxy group introduces steric protection, moderating reactivity in metal coordination compared to HFAcac, which lacks such bulk .

- Synthetic Versatility : Unlike the isobutoxymethylene analog, the target compound’s siloxy group enables silyl ether chemistry, useful in protecting-group strategies .

Biological Activity

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one (CAS No. 75108-34-8) is a fluorinated organic compound with a unique molecular structure that includes six fluorine atoms and a trimethylsiloxy group. This compound has garnered interest in various fields due to its potential biological activities.

- Molecular Formula : C8H10F6O2Si

- Molar Mass : 280.24 g/mol

- Boiling Point : 129 °C

- Density : 1.239 g/cm³

- Flash Point : 58.4 °C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds and studies provide insights into its potential applications and biological effects.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their unique chemical structures. For instance, studies on similar fluorinated compounds have demonstrated significant antimicrobial activity against various bacterial strains. The presence of fluorine can alter the lipophilicity and bioavailability of the compound, potentially enhancing its interaction with microbial membranes.

| Compound | Activity | Reference |

|---|---|---|

| Fluorinated phosphonium salts | High antimicrobial activity against MRSA | |

| Antimicrobial peptides with fluorinated residues | Enhanced stability and activity |

Case Study 1: Antimicrobial Peptides

A study focused on antimicrobial peptides showed that introducing unnatural amino acids into their structure could enhance their antimicrobial efficacy. This suggests that modifications similar to those in this compound could lead to improved biological activity. The study highlighted the importance of structure-function relationships in developing effective antimicrobial agents .

Case Study 2: Structure-Activity Relationships

Research on phosphonium salts indicated that the length and structure of alkyl chains significantly influence antimicrobial activity. Compounds with longer chains exhibited superior bactericidal effects against Gram-positive bacteria like Staphylococcus aureus . This finding may be relevant for understanding the potential bioactivity of this compound.

The mechanisms by which fluorinated compounds exert their biological effects are often linked to:

- Membrane Disruption : Fluorinated compounds can integrate into lipid membranes, altering permeability and leading to cell lysis.

- Biofilm Inhibition : Some studies suggest that fluorinated compounds can inhibit biofilm formation by disrupting bacterial communication systems (quorum sensing).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for E-1,1,1,5,5,5-hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one, and what challenges arise during fluorination and siloxy group incorporation?

- Methodological Answer : Fluorinated ketones are typically synthesized via nucleophilic substitution or fluorolytic elimination. For this compound, the hexafluoro moiety likely originates from fluorinated precursors (e.g., hexafluoroacetone derivatives), while the trimethylsiloxy group is introduced via silylation of hydroxyl intermediates under anhydrous conditions. Challenges include controlling regioselectivity during fluorination and avoiding hydrolysis of the siloxy group. Reaction optimization under inert atmospheres (e.g., N₂/Ar) and low temperatures (−78°C to 0°C) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of E-1,1,1,5,5,5-hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming the hexafluoro configuration and detecting stereochemical purity. Chemical shifts for CF₃ groups typically appear between −70 to −85 ppm .

- X-ray crystallography : Provides unambiguous confirmation of the E-configuration and siloxy group geometry. Single-crystal studies at low temperatures (e.g., 100 K) minimize thermal motion artifacts, with R-factors <0.05 ensuring precision .

- IR spectroscopy : The carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and Si-O vibrations (~1000–1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected reaction outcomes or spectroscopic anomalies) for this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to model reaction pathways, identifying intermediates and transition states. For example, discrepancies in ¹⁹F NMR shifts may arise from solvent effects or conformational flexibility, which DFT can simulate .

- Molecular docking : If the compound interacts with biological targets (e.g., enzymes), docking studies (AutoDock Vina) can explain steric effects of the siloxy group on binding affinities .

Q. What strategies mitigate decomposition or isomerization of E-1,1,1,5,5,5-hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one during storage or reactions?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. HPLC-MS monitors decomposition products (e.g., desilylation or E→Z isomerization).

- Stabilizers : Add radical scavengers (e.g., BHT) or store under inert gas with molecular sieves to prevent moisture-induced hydrolysis .

Q. How do steric and electronic effects of the trimethylsiloxy group influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

- Methodological Answer :

- Steric effects : The bulky siloxy group hinders nucleophilic attack at the α-carbon, favoring β-elimination. Compare reaction rates with/without the siloxy substituent using kinetic studies (e.g., UV-Vis monitoring).

- Electronic effects : Electron-withdrawing fluorine atoms activate the carbonyl toward nucleophilic addition, but the siloxy group’s electron-donating nature may counteract this. Hammett plots or Fukui indices quantify these effects .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

- Methodological Answer :

- Temperature-dependent studies : Run reactions at multiple temperatures (e.g., 25°C vs. −20°C). Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic outcomes.

- Quenching experiments : Rapidly cool reaction mixtures and analyze intermediates via GC-MS or in-situ IR .

Q. What statistical methods are appropriate for analyzing variability in spectroscopic or chromatographic data for fluorinated compounds?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality in multivariate datasets (e.g., NMR/LC-MS peaks) to identify outliers or batch inconsistencies.

- Error propagation analysis : Quantify uncertainties in quantitative NMR (qNMR) using the Guide to the Expression of Uncertainty in Measurement (GUM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.